N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including chloro, fluoro, and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, such as 2-bromothiophene, the thiophene ring can be functionalized through halogenation or other electrophilic substitution reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Substitution Reactions: The chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors.
Sulfonamide Formation: The sulfonamido group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel organic materials with unique electronic or optical properties.
Biological Research: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the sulfonamido group suggests potential interactions with sulfonamide-binding proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-thiophenecarboxamide: Lacks the sulfonamido group.
N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylamino)thiophene-2-carboxamide: Contains an amino group instead of a sulfonamido group.
N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
The unique combination of the thiophene ring, carboxamide group, and sulfonamido substituent in N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-15(20)14(19)11-12/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXUEGIPQTHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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